N-(2,4-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide
Overview
Description
N-(2,4-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxy, oxo, and piperazine moieties
Mechanism of Action
Target of Action
The primary target of this compound is bacterial RNA polymerase (RNAP) . RNAP is an enzyme that is involved in the synthesis of RNAs in bacteria and is an attractive drug target .
Mode of Action
The compound interacts with the switch region of the bacterial RNAP . The switch region can be divided into three pockets: the hydrogen bond sub pocket, the cleft sub pocket, and the hydrophobic pocket . The compound’s interaction with these pockets inhibits the function of RNAP, thereby inhibiting bacterial gene transcription .
Biochemical Pathways
The inhibition of RNAP disrupts the synthesis of RNAs in bacteria, affecting various biochemical pathways that rely on these RNAs . This disruption can lead to the death of the bacteria, providing a potential mechanism for the compound’s antimicrobial activity .
Result of Action
The compound displays potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Biochemical Analysis
Biochemical Properties
The compound N-(2,4-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide interacts with bacterial RNA polymerase (RNAP), inhibiting its function . This interaction disrupts the synthesis of RNAs in bacteria, thereby exerting its antimicrobial activity .
Cellular Effects
In terms of cellular effects, this compound has shown potent antibacterial activity against clinical isolates of MRSA, VRSA, RRSA, and MPRSP . It does not, however, display the same level of activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the switch region of the bacterial RNAP . This interaction inhibits the function of RNAP, thereby disrupting RNA synthesis in bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, which is often achieved through a series of condensation and cyclization reactions. Key reagents used in these steps include various amines, aldehydes, and ketones, which are subjected to specific reaction conditions such as controlled temperature and pH to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride, leading to the formation of different reduced derivatives.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH. Catalysts and solvents play a crucial role in facilitating these reactions and ensuring high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo derivatives, while reduction can produce different alcohols or amines.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of neurological and psychiatric disorders.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethoxyphenyl)-2-{5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}acetamide
- N-(2,4-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-methylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide
Uniqueness
Compared to similar compounds, N-(2,4-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide stands out due to its specific functional groups and structural configuration. These features confer unique chemical properties and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]pyridin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O5/c1-34-22-9-10-23(25(16-22)35-2)28-27(33)19-31-18-26(36-3)24(32)15-21(31)17-29-11-13-30(14-12-29)20-7-5-4-6-8-20/h4-10,15-16,18H,11-14,17,19H2,1-3H3,(H,28,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQXWAMUGBTNPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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